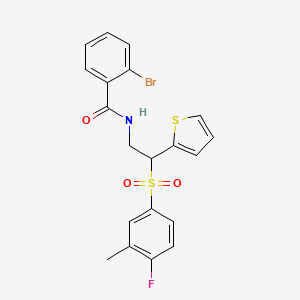

![molecular formula C10H19Cl2N3O B2356205 {1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride CAS No. 1808436-98-7](/img/structure/B2356205.png)

{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

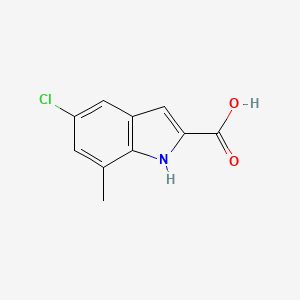

“{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride” is a chemical compound with the CAS Number: 1808436-98-7 . It has a molecular weight of 268.19 .

Synthesis Analysis

The synthesis of similar compounds involves the Buchwald–Hartwig amination of chlorides with appropriate aminopyrazoles . The yield of these reactions can vary .Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H17N3O.2ClH/c1-13-6-8 (5-12-13)9 (11)10 (7-14)3-2-4-10;;/h5-6,9,14H,2-4,7,11H2,1H3;2*1H .Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, in the presence of Pd 2 (dba) 3, xantphos, and Cs 2 CO 3, it can yield desired compounds .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 268.19 .Scientific Research Applications

Eco-Friendly Synthesis Strategy

- The eco-friendly synthesis of pyrazolyl α-amino esters, closely related to the compound , has been studied. These derivatives have considerable medicinal and synthetic interest. An economical synthesis strategy yielding 73.5% to 87% overall yields for such compounds was developed, indicating the potential for sustainable and efficient production (Mabrouk et al., 2020).

Antimicrobial and Anticancer Potential

- Novel pyrazole derivatives, similar to the compound, have shown promising results in antimicrobial and anticancer activities. Some of these derivatives exhibited higher anticancer activity than the reference drug doxorubicin and demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Docking Studies for Anticancer and Antimicrobial Agents

- Research on the synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines, structurally related to the compound, revealed significant anticancer and antimicrobial properties. Molecular docking studies provided insights into their potential utilization in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Ultrasonics Promoted Synthesis

- The use of ultrasonics in synthesizing pyrazole derivatives, like the compound , offers advantages such as simple work-up procedures, shorter reaction times, and good yields. This method's efficiency indicates a promising avenue for synthesizing related compounds (Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013).

Antibacterial and Antioxidant Activities

- Synthesis and molecular docking analysis of tri-substituted pyrazoles, related to the compound, have been conducted. These compounds displayed moderate antibacterial and antioxidant activities, hinting at their potential for diverse biological applications (Lynda, 2021).

Synthesis and Structure-Activity Relationships

- The synthesis of novel (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, structurally similar to the compound, demonstrated potential central nervous system depressant properties, including anticonvulsant and potential antipsychotic effects. This highlights the compound's relevance in developing new CNS drugs (Butler, Wise, & Dewald, 1984).

Mechanism of Action

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

A molecular docking study conducted on lm-ptr1, a protein target inLeishmania, justified the better antileishmanial activity of a similar compound . This suggests that the compound might interact with its targets in a similar way, leading to changes that result in its antileishmanial and antimalarial activities.

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that it affects the biochemical pathways ofLeishmania and Plasmodium species

Result of Action

It has been found that similar compounds have superior antipromastigote activity . This suggests that the compound might have similar effects, leading to its antileishmanial and antimalarial activities.

Safety and Hazards

Properties

IUPAC Name |

[1-[amino-(1-methylpyrazol-4-yl)methyl]cyclobutyl]methanol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O.2ClH/c1-13-6-8(5-12-13)9(11)10(7-14)3-2-4-10;;/h5-6,9,14H,2-4,7,11H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOUQKLIPMMKHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(C2(CCC2)CO)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

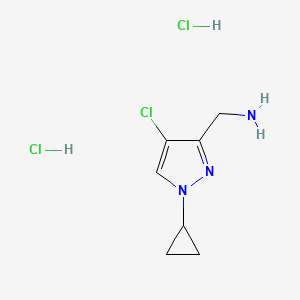

![2-Chloro-N-[(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2356122.png)

![1-[4-(1H-Indol-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2356125.png)

![N-[4-(trifluoromethyl)phenyl]-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2356126.png)

![1-[(1-Methylimidazol-2-yl)methylsulfanyl]butan-2-amine](/img/structure/B2356127.png)

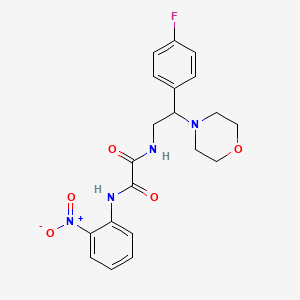

![N-(2-Ethoxyphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2356129.png)

![3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2356137.png)

![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2356138.png)

![9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2356142.png)

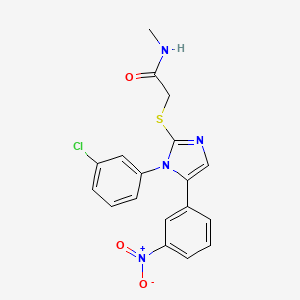

![1-(2,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2356144.png)